molecular formula C9H7ClN2O3 B12861077 6-Chloro-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid

6-Chloro-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B12861077
M. Wt: 226.61 g/mol
InChI Key: YUUBDZOQIMWKID-UHFFFAOYSA-N
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Description

6-Chloro-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. . The unique structure of this compound makes it a valuable scaffold in drug discovery and development.

Preparation Methods

The synthesis of 6-Chloro-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the condensation of 2-aminopyridine with α-bromoketones under various conditions. One common method is the solvent- and catalyst-free synthesis under microwave irradiation, which offers a fast, clean, and high-yielding approach . Industrial production methods often utilize continuous flow systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

6-Chloro-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can introduce additional halogen atoms into the molecule, while alkylation can add alkyl groups to the nitrogen or carbon atoms in the ring.

Scientific Research Applications

6-Chloro-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, disrupting essential biological processes in microorganisms. This inhibition can lead to the death of the target cells, making it an effective antimicrobial agent .

Comparison with Similar Compounds

6-Chloro-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C9H7ClN2O3

Molecular Weight

226.61 g/mol

IUPAC Name

6-chloro-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C9H7ClN2O3/c1-15-7-2-5(10)3-12-4-6(9(13)14)11-8(7)12/h2-4H,1H3,(H,13,14)

InChI Key

YUUBDZOQIMWKID-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CN2C1=NC(=C2)C(=O)O)Cl

Origin of Product

United States

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